(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester

GABA-AT inactivators Stereochemistry-activity relationship Conformationally rigid scaffolds

(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester (CAS 262280-14-8), also named methyl (1R,3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentanecarboxylate, is a chiral, tri-functionalized cyclopentane building block bearing a Boc-protected amine, a secondary alcohol, and a methyl ester. It belongs to a family of eight stereoisomeric 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters that serve as conformationally rigid scaffolds for pharmaceutical discovery.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 262280-14-8
Cat. No. B042348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
CAS262280-14-8
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m1/s1
InChIKeySSATZBUCOTXXGA-VGMNWLOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester (CAS 262280-14-8) and Why Its Stereochemistry Matters for Procurement


(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester (CAS 262280-14-8), also named methyl (1R,3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentanecarboxylate, is a chiral, tri-functionalized cyclopentane building block bearing a Boc-protected amine, a secondary alcohol, and a methyl ester. It belongs to a family of eight stereoisomeric 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters that serve as conformationally rigid scaffolds for pharmaceutical discovery [1]. Among these eight isomers, the (1S,2S,4R) configuration alone has been validated as the direct precursor to potent, mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), a target for epilepsy and addiction therapeutics [2][3].

Why You Cannot Substitute CAS 262280-14-8 with a Different Stereoisomer or Acyclic Analogue in GABA-AT Inactivator Programs


Generic substitution among the eight stereoisomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl ester is not possible because the relative and absolute configuration of the three chiral centers dictates both the biological activity of the downstream inactivator and the scalability of the synthetic route. The (1S,2S,4R) isomer is the only scaffold that, after deprotection and halogenation, yields GABA-AT inactivators with a defined mechanism of covalent active-site modification [1][2]. The other seven stereoisomers produce compounds that are either inactive or show drastically reduced inactivation kinetics. Furthermore, the physicochemical form differs across isomers: CAS 262280-14-8 is a white crystalline powder, whereas certain other stereoisomers—such as the (1R,2S,4S) isomer (CAS 321744-14-3)—are viscous liquids that introduce handling and formulation challenges [3]. Substituting a racemic mixture or an incorrect enantiomer introduces uncontrolled stereochemical variables that cannot be resolved by adjusting downstream reaction conditions [1].

Head-to-Head Quantitative Evidence: How CAS 262280-14-8 Compares Against Its Stereoisomers and Open-Chain Analogs in Measurable Terms


Stereochemical Identity: Only the (1S,2S,4R) Configuration Produces Active GABA-AT Inactivators Among All Eight Stereoisomers

Among the eight stereoisomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl ester, only the (1S,2S,4R) isomer—designated scaffold 1d in the McCague et al. synthesis—yields halogenated products that act as potent, time-dependent inactivators of GABA-AT [1]. The remaining seven stereoisomers generate compounds that are either completely inactive or exhibit only weak, non-covalent inhibition [1][2]. This stereochemical exclusivity is documented in the primary synthetic paper that produced all eight isomers and explicitly linked scaffold 1d to the GABA-AT inactivator program of Qiu and Silverman [1][2].

GABA-AT inactivators Stereochemistry-activity relationship Conformationally rigid scaffolds

Physical Form: White Crystalline Powder vs. Viscous Liquid for a Representative Comparator Stereoisomer

CAS 262280-14-8 is a white crystalline powder, which facilitates accurate weighing, solid-phase dispensing, and long-term storage [1]. In contrast, the (1R,2S,4S) stereoisomer (CAS 321744-14-3) is a colorless to pale yellow viscous liquid at ambient temperature [2]. This physical-form divergence has practical implications for automated compound-management workflows and for solid-formulation development.

Solid-phase handling Automated weighing Formulation compatibility

Enantiomeric Purity: Documented 98% ee Specification Enables Direct Use in Asymmetric Synthesis Without Additional Resolution

Commercially available CAS 262280-14-8 is supplied with a certified enantiomeric excess of 98% ee as documented by ChemicalBook . This high stereochemical purity eliminates the need for in-house chiral resolution prior to use in asymmetric synthesis. By comparison, racemic or scalemic mixtures of the scaffold require additional purification steps—typically chiral HPLC or diastereomeric salt resolution—that reduce overall yield and increase cost.

Enantiomeric excess Chiral purity Stereochemical integrity

Scalable Synthesis: Industry-Demonstrated Route via Bromocyclisation Operated at Multi-Kilogram Scale

The McCague et al. 2001 synthesis of all eight stereoisomers employs a bromocyclisation strategy that the authors explicitly characterize as 'industrially scaleable,' with the upstream chiral lactam intermediate (2-azabicyclo[2.2.1]hept-5-en-3-one) already produced at multi-tonne scale for carbocyclic nucleoside manufacture [1]. This stands in contrast to the earlier epoxidation-based route, which suffered from 'poor volume efficiency and low yields' that 'restricted the commercial utility' [1]. The improved route enables reliable, cost-stable supply of enantiopure CAS 262280-14-8.

Process chemistry Scale-up Industrial supply security

Mechanistic Divergence of Derived Inactivator: Covalent Adduct vs. Diffusible Product Formation Compared to Open-Chain Analogue

The GABA-AT inactivator (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), synthesized from CAS 262280-14-8, inactivates GABA-AT at 1/15 the rate of the open-chain analogue 4-amino-5-fluoropentanoic acid (3a) but releases 148 fluoride ions per inactivation event versus a single fluoride ion for the open-chain compound [1]. This 148-fold difference in fluoride ion stoichiometry, combined with covalent attachment of 2 equivalents of inactivator to the enzyme (reduced to 1 equivalent after urea denaturation), indicates that the conformationally rigid scaffold forces a unique inactivation mechanism involving active-site residue modification rather than simple diffusible product formation [1].

Mechanism-based inactivation Covalent inhibitor GABA-AT

Where CAS 262280-14-8 Delivers Irreplaceable Value: Validated Application Scenarios for Research Procurement


Medicinal Chemistry: Synthesis of Mechanism-Based GABA-AT Inactivators for Epilepsy and Addiction

The compound serves as the direct precursor to (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) and related halogenated inactivators of GABA-AT. The absolute (1S,2S,4R) configuration is mandatory: only this stereoisomer yields compounds that produce time-dependent, covalent inactivation of GABA-AT as demonstrated by Qiu and Silverman [1]. Programs targeting GABAergic mechanisms for epilepsy, addiction, or other neurological disorders require this specific isomer to access the validated pharmacophore. The 98% ee commercial specification allows direct Boc-deprotection and fluorination without intermediate chiral resolution.

Chemical Biology: Covalent Probe Development Targeting PLP-Dependent Enzymes

The derived inactivator FCP has been co-crystallized with GABA-AT, confirming covalent adduct formation at the active site and revealing the structural basis for mechanism-based inactivation [1]. The rigid cyclopentane scaffold of CAS 262280-14-8 enables design of covalent probes with defined geometry for other pyridoxal 5′-phosphate (PLP)-dependent aminotransferases. The scalable bromocyclisation route [2] ensures that probe synthesis can progress from milligram-scale pilot studies to gram-scale structural biology campaigns without changing synthetic methodology.

Process Chemistry: Large-Scale Synthesis of Chiral Cyclopentane β-Amino Acid Building Blocks

The bromocyclisation-based route to CAS 262280-14-8, built on an upstream lactam already produced at multi-tonne scale [2], provides a reliable supply chain for kilogram-scale procurement. The crystalline solid form [3] facilitates bulk handling, storage, and quality control (melting point, chiral HPLC) in industrial settings. In contrast, alternative stereoisomers that are viscous liquids introduce additional handling complexity and are less amenable to large-scale solid dispensing workflows [4].

Peptide Chemistry: Incorporation of a Conformationally Restricted β-Amino Acid into Foldamer Sequences

Cyclopentane-based β-amino acids derived from CAS 262280-14-8 impose conformational rigidity on peptide backbones, promoting defined secondary structures such as 12-helices and β-sheet mimics [5]. The orthogonal protecting groups—Boc on the amine, methyl ester on the carboxylic acid—enable selective deprotection and sequential coupling in solid-phase peptide synthesis. The 98% ee ensures that the resulting foldamers are single diastereomers, a prerequisite for reproducible structural biology and biophysical characterization .

Quote Request

Request a Quote for (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.